molecular formula C27H46O5 B1238872 3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid

3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid

Cat. No. B1238872
M. Wt: 450.7 g/mol
InChI Key: MCVJTZAENNGXTM-OYCVBOJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oic acid is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 24-hydroxy steroid and a hydroxy monocarboxylic acid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Biosynthesis and Metabolism Studies

  • Biosynthesis in Bile Acid Formation : The compound is used in the study of bile acid biosynthesis, specifically in the synthesis of coenzyme A esters. These esters are crucial for understanding side-chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).
  • Metabolic Pathway Exploration : This acid is identified as a metabolic product of cholesterol and is further metabolized into chenodeoxycholic acid and cholic acid in humans (Hanson, 1971).
  • Understanding Bile Acid Metabolism : Studies involving this acid help in understanding the metabolism of bile acids, including their formation and conversion in the body (Bun-ya et al., 1998).

Structural and Synthetic Analysis

  • Synthesis of Biological Precursors : The acid is used in synthesizing biological precursors of bile acids like cholic acid, aiding in understanding the biosynthesis pathways (Dayal et al., 1978).
  • Structural Studies : It plays a role in structural studies, particularly in synthesizing and identifying bile alcohols and acids in the human body, contributing to our understanding of cholesterol metabolism (Summerfield et al., 1976).

Experimental Applications

  • Study of Side-Chain Structure Effects : Research involving this compound helps understand the effects of side-chain structures on beta-oxidation in bile acid biosynthesis, which is essential for understanding metabolic processes in the liver (Kurosawa et al., 1997).
  • Analytical Techniques Development : It is used in the development of novel assays like high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry for measuring bile acid CoA esters, instrumental in biochemical research (Gan-Schreier et al., 2005).

properties

Product Name

3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxy-2-methylheptanoic acid

InChI

InChI=1S/C27H46O5/c1-15(5-8-22(29)16(2)25(31)32)19-6-7-20-24-21(10-12-27(19,20)4)26(3)11-9-18(28)13-17(26)14-23(24)30/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22?,23-,24+,26+,27-/m1/s1

InChI Key

MCVJTZAENNGXTM-OYCVBOJLSA-N

Isomeric SMILES

C[C@H](CCC(C(C)C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(C(C)C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(C(C)C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 2
3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 3
3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 4
3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 5
3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid
Reactant of Route 6
3alpha,7alpha,24-Trihydroxy-5beta-cholestan-26-oic acid

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